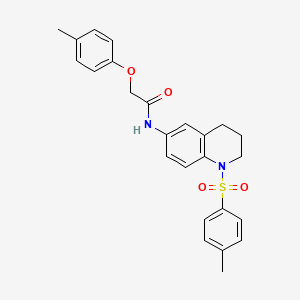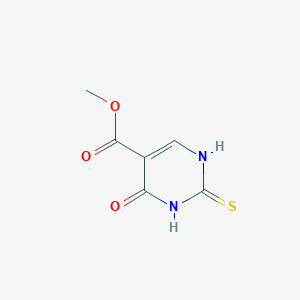
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds can be achieved through the Biginelli reaction, which is a multi-component reaction involving aldehydes, β-keto esters, and urea or thiourea. This reaction is facilitated under various conditions, including the presence of catalysts like sodium hydrogen sulfate, and can be promoted by microwave irradiation in solvent-free conditions for high yield and purity (Gein et al., 2018); (Pan, Zhang, & Liu, 2009).
Molecular Structure Analysis
The molecular structure and conformation of 1,2,3,4-tetrahydropyrimidine derivatives have been thoroughly studied using X-ray crystallography and quantum chemical calculations. These studies reveal a quasi-boat conformation for the heterocyclic ring, with the 4-aryl group occupying a pseudo-axial position. The existence of C4-stereocenters leads to the formation of R- and S- enantiomers, which are arranged in the crystal structure through hydrogen bonding, forming enantio-syndio packing (Memarian et al., 2013).
Chemical Reactions and Properties
2-Oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives undergo various chemical reactions, including methylation, acylation, and condensation with dielectrophiles to form a variety of compounds. These reactions have been explored to synthesize pyrimidothiazines, thiazolopyrimidines, and indenopyrimidines, demonstrating the versatile reactivity of these compounds (Kappe & Roschger, 1989).
Physical Properties Analysis
The physical properties of tetrahydropyrimidine derivatives have been characterized, including their density, viscosity, and ultrasonic velocity in ethanolic solutions. These studies help in understanding the solute-solvent interactions and molecular interactions within these solutions (Bajaj & Tekade, 2014).
Chemical Properties Analysis
Tetrahydropyrimidine derivatives exhibit a range of chemical properties due to their structural diversity. Their reactivity includes dehydrogenation reactions facilitated by oxidizing agents under sono-thermal conditions, highlighting their potential for chemical transformations (Memarian & Soleymani, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various chemical reactions and syntheses. Kappe and Roschger (1989) explored reactions of similar derivatives for synthesizing diverse compounds, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, a study by Ahmed (2003) reported syntheses of ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates, highlighting the compound's role in forming fused heterocycles (Ahmed, 2003).
Antimicrobial and Anticancer Potential
Several studies have investigated the antimicrobial and anticancer properties of derivatives of this compound. For instance, Sharma et al. (2012) synthesized and evaluated derivatives for antimicrobial and anticancer potential, finding some to exhibit potent activity against specific bacterial strains and cancer cell lines (Sharma et al., 2012). Similarly, Nikalje et al. (2017, 2018) synthesized novel chromone-pyrimidine coupled derivatives, which showed significant antimicrobial activity (Nikalje et al., 2017)(Nikalje et al., 2018).
Acoustical and Molecular Interaction Studies
Bajaj and Tekade (2014) conducted a study on the density, viscosity, and ultrasonic properties of certain derivatives in ethanolic solution, providing insight into molecular interactions in these solutions (Bajaj & Tekade, 2014). Additionally, Pisudde et al. (2018) presented a comparative binding interaction study with bovine serum albumin, offering valuable information on the compound's potential pharmaceutical applications (Pisudde et al., 2018).
Green Synthesis and Environmental Considerations
Bhat et al. (2015) explored an environmentally friendly synthesis method for related compounds, emphasizing the importance of green chemistry in the development of antimicrobial and antifungal agents (Bhat et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that the compound contains an azomethine moiety (-nh-n=ch-), which is often involved in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, including anticancer, antihaemostatic, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antifungal, and antimalarial activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many compounds .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-7-6(12)8-4(3)9/h2H,1H3,(H2,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYDGJBWZGMCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

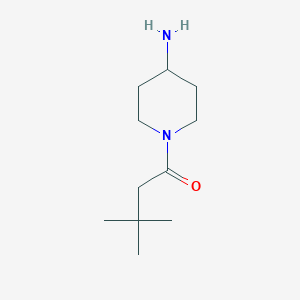
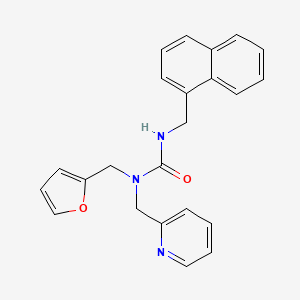
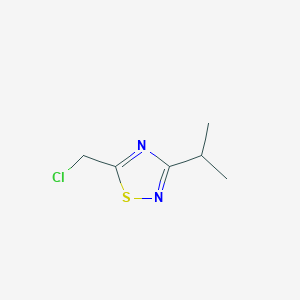
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)
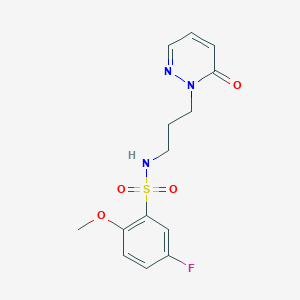

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)
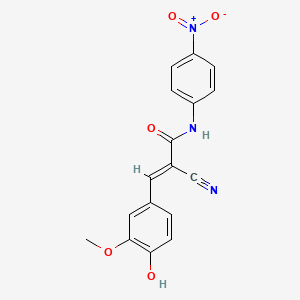


![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
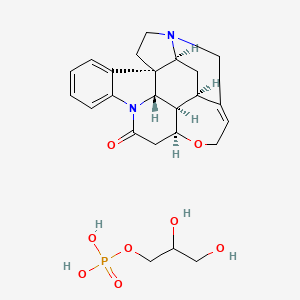
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
